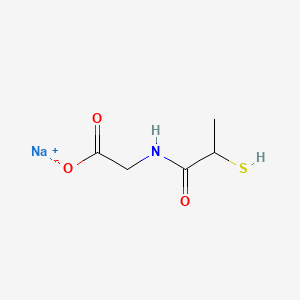
Tiopronin sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tiopronin sodium is a useful research compound. Its molecular formula is C5H8NNaO3S and its molecular weight is 185.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
- Cystinuria Management :
-
Antibacterial Properties :
- Recent research has explored the modification of tiopronin to enhance its antibacterial properties. A novel derivative, tiopronin-NO, has been developed to not only reduce cystine crystal formation but also exhibit antibacterial activity against common pathogens associated with urinary stones, such as Escherichia coli and Pseudomonas aeruginosa. This dual action is particularly beneficial in managing infections linked to stone formation .
- Liver Disease Treatment :
- Neuroprotective Effects :
- Metal Ion Binding :
Case Study 1: Cystinuria Management
A patient with severe homozygous cystinuria was treated with tiopronin at a dosage of 20 mg/kg daily alongside increased fluid intake and sodium bicarbonate for urine alkalization. Over 34 months, urinary cystine excretion was controlled at approximately 200 mg/day without recurrence of renal stones or proteinuria .
Case Study 2: Pediatric Application
A six-year-old patient developed nephrotic syndrome after six months on tiopronin. Upon withdrawal of the drug and resuming treatment with adjusted doses (20 mg/kg daily), urinary cysteine levels were managed effectively without further complications over 32 months .
Innovative Modifications
Recent studies have focused on chemically modifying tiopronin to enhance its therapeutic effects:
- Tiopronin-NO : This modified version incorporates nitric oxide (NO) release capabilities, which not only aids in preventing cystine stone formation but also combats bacterial infections associated with stones. The synthesis involves disulfide exchange reactions that maintain the drug's solubility and efficacy against bacterial biofilms .
Analyse Chemischer Reaktionen
Oxidation by Platinum(IV) Complexes
Tiopronin undergoes redox reactions with platinum(IV) complexes, such as cis-[Pt(NH₃)₂Cl₄] and trans-[PtCl₂(CN)₄]²⁻. The reaction mechanism involves parallel reductions of Pt(IV) by tiopronin’s three protolytic species (protonated thiol, deprotonated thiolate, and disulfide) as rate-determining steps . The fully deprotonated tiopronin (thiolate form) exhibits ~4×10⁴ higher reactivity than the protonated thiol due to its enhanced nucleophilicity. The sulfur atom in tiopronin attacks axially coordinated chloride in Pt(IV), forming a bridged intermediate that undergoes electron transfer .
Key Reaction Data
| Parameter | Value/Feature | Source |
|---|---|---|
| Rate Law | −d[Pt(IV)]/dt=k′[Tiopronin][Pt(IV)] | |
| Reactivity Ratio | Thiolate vs. thiol: ~4×10⁴ | |
| Oxidation Product | Tiopronin-disulfide (confirmed via MS) |
pH-Dependent Nitric Oxide (NO) Release
Tiopronin-NO exhibits pH-dependent NO release, with accelerated homolytic cleavage at neutral pH (7.4). At pH 7.4, NO release reaches 741.14 ± 8.92 ×10⁻¹⁰ mol·min⁻¹·mL⁻¹ initially, stabilizing to 0.21 ± 0.12 ×10⁻¹⁰ mol·min⁻¹·mL⁻¹ after 20 min . This pH effect arises from the protonation state of the S-nitroso group: deprotonation weakens the S–N bond, enabling cleavage .
Comparison of NO Release
| Parameter | pH 7.4 | pH 5.0 |
|---|---|---|
| Initial Rate | 741.14 ± 8.92 ×10⁻¹⁰ mol·min⁻¹·mL⁻¹ | Reduced due to protonation stability |
| Sustained Rate | 0.21 ± 0.12 ×10⁻¹⁰ mol·min⁻¹·mL⁻¹ | Higher stability, lower cleavage rate |
Thiol-Disulfide Exchange with Cystine
Tiopronin’s primary therapeutic mechanism involves a thiol-disulfide exchange reaction with cystine to form a water-soluble mixed disulfide complex . This reaction reduces urinary cystine levels below its solubility limit, preventing kidney stone formation.
Reaction Mechanism
-
Nucleophilic Attack : Tiopronin’s thiol (-SH) attacks the disulfide bridge in cystine.
-
Exchange : Formation of tiopronin-cystine disulfide and cysteine.
Biological Impact
-
Solubility : Mixed disulfide is ~50× more soluble than cystine .
-
Metabolism : 10–15% of tiopronin is metabolized to 2-mercaptopropionic acid (2-MPA) .
Capping Agent for Gold Nanoclusters
Tiopronin acts as a stabilizing ligand for gold nanoclusters (AuNCs). In aqueous synthesis, sodium hydroxide deprotonates tiopronin’s carboxyl groups, enhancing its binding to AuNCs and enabling stable nucleation . FT-IR analysis confirms the presence of carboxyl (-COOH) and amine (-NH) groups in tiopronin-capped AuNCs .
FT-IR Peaks
| Wavenumber (cm⁻¹) | Functional Group | Source |
|---|---|---|
| 3419 | O–H (carboxyl) | |
| 1635 | C=O (carboxyl) | |
| 3350 | N–H (secondary amine) |
Antibacterial Activity via NO Release
The bactericidal effects of Tiopronin-NO stem from NO-induced oxidative stress. NO release damages bacterial membranes and DNA, leading to cell death. Scanning electron microscopy (SEM) reveals membrane rupture in E. coli and P. aeruginosa treated with Tiopronin-NO .
Mechanism Highlights
Eigenschaften
CAS-Nummer |
2015-25-0 |
|---|---|
Molekularformel |
C5H8NNaO3S |
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
sodium;2-(2-sulfanylpropanoylamino)acetate |
InChI |
InChI=1S/C5H9NO3S.Na/c1-3(10)5(9)6-2-4(7)8;/h3,10H,2H2,1H3,(H,6,9)(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
BKHJWWRUVITKEE-UHFFFAOYSA-M |
SMILES |
CC(C(=O)NCC(=O)[O-])S.[Na+] |
Kanonische SMILES |
CC(C(=O)NCC(=O)[O-])S.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















